N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide
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Overview
Description
N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide is an organic compound that features a furan ring, a hydroxyethyl group, and a phenylthio group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via the reaction of the furan derivative with ethylene oxide under basic conditions.
Formation of the Phenylthio Group: The phenylthio group can be introduced through the reaction of a suitable thiol (e.g., thiophenol) with a halogenated precursor.
Amidation: The final step involves the formation of the amide bond through the reaction of the intermediate with a suitable amine or amide coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines or alcohols.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and hydroxyethyl group may play a role in binding interactions, while the phenylthio group could influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamine: Similar structure but with an amine group instead of an amide group.
Uniqueness
N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Biological Activity
N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
Chemical Structure : The compound consists of a furan ring, a hydroxyethyl group, and a phenylthio group. Its IUPAC name is N-[2-(furan-3-yl)-2-hydroxyethyl]-3-phenylsulfanylpropanamide.
Synthesis Methods : The synthesis typically involves several steps:
- Formation of the Furan Ring : Cyclization of 1,4-dicarbonyl compounds.
- Introduction of Hydroxyethyl Group : Reaction with ethylene oxide.
- Phenylthio Group Formation : Reaction with thiophenol.
- Amidation : Formation of the amide bond with a coupling reagent.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets in biological systems. The furan ring and hydroxyethyl group enhance solubility and bioavailability, facilitating interactions with enzymes or receptors that modulate their activity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of furan derivatives. For instance:
- Antibacterial Properties : Compounds similar to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Research indicates that certain furan derivatives exhibit minimum inhibitory concentrations (MICs) as low as 64 µg/mL against E. coli .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Furan Derivative 1 | 64 | E. coli |
Furan Derivative 2 | 32 | Staphylococcus aureus |
This compound | TBD | TBD |
Anticancer Activity
Furan derivatives have also been investigated for their anticancer properties:
- In vitro studies demonstrated that certain furan-based compounds exhibit significant cytotoxicity against cancer cell lines such as HeLa cells, with IC50 values indicating potent activity . The proposed mechanism involves mitochondrial modification and membranolytic effects.
Other Biological Activities
Research has suggested that compounds featuring furan rings may possess additional therapeutic properties, including:
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
- CNS Activity : Some derivatives have been noted for antidepressant and anxiolytic properties .
Case Studies
- Study on Antibacterial Activity : A study evaluated various furan derivatives for their antibacterial effects against multiple strains, confirming that modifications in the structure significantly influence activity levels .
- Anticancer Evaluation : Another investigation assessed the effectiveness of furan conjugates against cervical cancer cells, revealing promising results in inhibiting cell proliferation .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-14(12-6-8-19-11-12)10-16-15(18)7-9-20-13-4-2-1-3-5-13/h1-6,8,11,14,17H,7,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTBUEPTJCSMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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